3-(3-Bromophenyl)-2-acetamidopropanoic acid
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Overview
Description
3-(3-Bromophenyl)-2-acetamidopropanoic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group attached to a propanoic acid backbone, with an acetamido group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-acetamidopropanoic acid typically involves a multi-step process. One common method starts with the bromination of phenylacetic acid to obtain 3-bromophenylacetic acid . This intermediate is then subjected to a series of reactions, including acylation and amidation, to introduce the acetamido group and form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, purification, and crystallization to obtain the desired compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-acetamidopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
3-(3-Bromophenyl)-2-acetamidopropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetamido group may enhance the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylacetic acid: Similar in structure but lacks the acetamido group, which may result in different chemical and biological properties.
3-(3-Bromophenyl)propionic acid: Another related compound with a propionic acid backbone but without the acetamido group.
Uniqueness
3-(3-Bromophenyl)-2-acetamidopropanoic acid is unique due to the presence of both the bromophenyl and acetamido groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12BrNO3 |
---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
2-acetamido-3-(3-bromophenyl)propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
XYDHDHRFZNMOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
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